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Compound Name: 15(R)-Prostaglandin D2

Cat. No.: B15623693 Get Quote

For Immediate Release

This guide provides a comprehensive comparative analysis of the biological effects of 15(R)-
Prostaglandin D2 (15(R)-PGD2) across various cell types. 15(R)-PGD2, a stereoisomer of

prostaglandin D2, is a potent and selective agonist for the Chemoattractant Receptor-

homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. Its

interactions elicit a range of cellular responses, particularly within the immune system, and

emerging evidence suggests a role in cancer biology. This document is intended for

researchers, scientists, and drug development professionals investigating inflammatory

diseases, allergic responses, and oncology.

Data Presentation: Quantitative Effects of 15(R)-
PGD2 and Analogs on Immune Cells
The following tables summarize the key quantitative data on the effects of 15(R)-PGD2 and

related compounds on various immune cell types. These findings highlight the potency and

selectivity of 15(R)-PGD2 for the CRTH2 receptor.
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Parameter Agonist EC50 (nM)
Cell
Type/Syste
m

Key
Findings

Reference

Chemotaxis
15(R)-methyl-

PGD2
1.7

Human

Eosinophils

~5 times

more potent

than PGD2.

[1]

[1]

PGD2 10
Human

Eosinophils
[1]

15S-methyl-

PGD2
128

Human

Eosinophils
[1]

CD11b

Expression &

Actin

Polymerizatio

n

15(R)-methyl-

PGD2

Potent

Agonist

Human

Eosinophils

Rank order of

potency:

15(R)-methyl-

PGD2 >

PGD2.[1]

[1]
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Parameter
Agonist/Eff
ect

Observatio
n

Cell
Type/Syste
m

Key
Findings

Reference

CD11b

Expression

PGD2 and

DK-PGD2

(CRTH2

agonist)

Upregulation
Human

Basophils

Effects were

antagonized

by a CRTH2

antagonist

(ramatroban).

[2]

[2]

Migration
PGD2 and

DK-PGD2
Induction

Human

Basophils

Effects were

antagonized

by

ramatroban.

[2]

[2]

Degranulatio

n

PGD2 and

DK-PGD2
Enhancement

Human

Basophils

Effects were

antagonized

by

ramatroban.

[2]

[2]

Histamine

Release

PGD2 (1-100

nM)
Enhancement

Human

Basophils

PGD2

enhances

histamine

release

initiated by

various

stimuli.[3]

[3]

Table 3: Effects on T helper 2 (Th2) Cells
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Parameter
Agonist/Eff
ect

Observatio
n

Cell
Type/Syste
m

Key
Findings

Reference

Cytokine

Production

(IL-4, IL-5, IL-

13)

PGD2

Dose-

dependent

increase

Human Th2

Cells

Effect

mediated by

CRTH2,

mimicked by

DK-PGD2.[4]

[5]

[4][5]

PGD2 (100

nM)

mRNA levels

for IL-4, IL-5,

and IL-13

markedly

elevated.

Human Th2

Cells

Protein

release

peaked at ~8

hours.[6]

[6]

PGD2

EC50 for IL-

4: 150 nM, IL-

5: 63 nM, IL-

13: 54 nM.

Human Th2

Cells
[6]

Table 4: Effects on Group 2 Innate Lymphoid Cells (ILC2s)
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Parameter
Agonist/Eff
ect

EC50 (nM)
Cell
Type/Syste
m

Key
Findings

Reference

Cytokine

Production

(IL-5)

PGD2

metabolites

108.1 to

526.9

Asthmatic

Patient-

derived ILC2s

DP2-

dependent

cytokine

secretion.[7]

[7]

Cytokine

Production

(IL-13)

PGD2

metabolites

125.2 to

788.3

Asthmatic

Patient-

derived ILC2s

DP2-

dependent

cytokine

secretion.[7]

[7]

Various

Cytokine

Production

PGD2

IL-3: 79.8, IL-

8: 65.7, IL-9:

47.4, IL-21:

43, GM-CSF:

132.5, CSF-

1: 29.2

Human ILC2s

PGD2

induces a

wide range of

proinflammat

ory cytokines.

[8]

[8]

Migration PGD2
Potent

induction
Human ILC2s

Mediated by

CRTH2.[8]
[8]
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Parameter
Agonist/Eff
ect

Observatio
n

Cell
Type/Syste
m

Key
Findings

Reference

cAMP

Elevation

15(R)-methyl-

PGD2

<20% of

maximal

response to

PGD2

Human

Platelets

In contrast to

eosinophils,

15S-methyl-

PGD2 was

more active.

[1]

[1]

Aggregation

Inhibition
15(R)-PGD2

Inhibition of

U46,619-

induced

aggregation

Human

Platelets
[9]

PGD2

Analogs

9β- and 9-

deoxy-PGD2

analogs are

more potent

than PGD2.

[10]

Human

Platelets
[10]

Effects on Cancer Cells: A Dual Role
The role of the PGD2 signaling pathway in cancer is complex and appears to be context-

dependent, with both pro- and anti-tumorigenic effects reported. Much of the research has

focused on PGD2 and its metabolite 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2).

Anti-Tumorigenic Effects:

Lung Cancer: PGD2 and its metabolite 15d-PGJ2 have been shown to induce apoptosis in

non-small cell lung carcinoma (NSCLC) A549 cells.[11][12][13] This process is associated

with the production of reactive oxygen species (ROS).[13]

Breast Cancer: PGD2 treatment significantly inhibited the proliferation and migration of

breast cancer cells.[14] 15d-PGJ2 has also been shown to have anti-proliferative and pro-

apoptotic activity in breast cancer cell lines.[15]
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Colon Cancer: PGD2 has been reported to inhibit the proliferation of human colon cancer

cell lines.[16] 15d-PGJ2 can cause growth inhibition and apoptosis in colon cancer cells.

[17]

Pro-Tumorigenic Effects:

Colon Cancer: High expression of the PGD2 receptor DP2 has been associated with poor

prognosis in colon cancer patients and is suggested to promote colon cancer cell

migration.[18] Inhibition of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an

enzyme that degrades prostaglandins, was found to increase colon cancer metastasis.[19]

Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.

Eosinophil Chemotaxis Assay (Boyden Chamber
Method)
This protocol is adapted from the widely used Boyden chamber assay to assess the

chemotactic response of eosinophils to 15(R)-PGD2.[20][21]

Cell Preparation:

Isolate human eosinophils from peripheral blood of healthy donors using standard

methods (e.g., negative magnetic selection).

Resuspend the purified eosinophils (purity >98%) in a suitable assay medium (e.g., RPMI

1640 with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.

Assay Setup:

Use a multi-well chemotaxis chamber (e.g., 48-well microchemotaxis chamber) with a

polycarbonate membrane (typically 5 µm pore size).

Add serial dilutions of 15(R)-PGD2 or other chemoattractants in assay medium to the

lower wells of the chamber. Use assay medium alone as a negative control.

Place the membrane over the lower wells, ensuring no air bubbles are trapped.
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Add 50 µL of the eosinophil suspension to the upper wells.

Incubation:

Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.

Quantification:

After incubation, remove the membrane. Scrape off the non-migrated cells from the upper

surface of the membrane.

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Diff-Quik

stain).

Count the migrated cells in several high-power fields for each well using a light

microscope.

Express the results as the number of migrated cells per high-power field or as a

chemotactic index (fold increase in migration over the negative control).

CD11b Expression Assay by Flow Cytometry
This protocol outlines the measurement of CD11b (Mac-1 α-chain) upregulation on the surface

of immune cells like eosinophils and basophils upon stimulation with 15(R)-PGD2.

Cell Stimulation:

Isolate the target immune cells (e.g., eosinophils, basophils) and resuspend them in a

suitable buffer (e.g., PBS with 1% BSA) at a concentration of 1-2 x 10^6 cells/mL.

Add varying concentrations of 15(R)-PGD2 or a vehicle control to the cell suspensions.

Incubate for 15-30 minutes at 37°C.

Staining:

After incubation, wash the cells with cold PBS.

Resuspend the cells in a staining buffer (e.g., FACS buffer).
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Add a fluorescently labeled anti-human CD11b antibody (e.g., FITC- or PE-conjugated).

Incubate for 30 minutes on ice in the dark.

Wash the cells twice with staining buffer to remove unbound antibody.

Flow Cytometry Analysis:

Resuspend the cells in a suitable sheath fluid.

Acquire data on a flow cytometer.

Gate on the cell population of interest based on forward and side scatter properties.

Analyze the mean fluorescence intensity (MFI) of the CD11b staining. An increase in MFI

indicates upregulation of CD11b expression.

Th2 and ILC2 Cytokine Secretion Assay
This protocol describes the measurement of cytokine release from Th2 cells or ILC2s following

stimulation.

Cell Culture and Stimulation:

Culture purified human Th2 cells or ILC2s in a suitable culture medium (e.g., RPMI 1640

supplemented with 10% FBS and relevant cytokines for cell maintenance).

Plate the cells in a 96-well plate at a density of 1-2 x 10^5 cells per well.

Stimulate the cells with a range of concentrations of 15(R)-PGD2 or other agonists for a

specified period (e.g., 8-24 hours) at 37°C and 5% CO2.

Supernatant Collection:

After incubation, centrifuge the plate to pellet the cells.

Carefully collect the cell-free supernatant.

Cytokine Quantification:
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Measure the concentration of secreted cytokines (e.g., IL-4, IL-5, IL-13) in the

supernatants using a commercially available ELISA kit or a multiplex bead-based

immunoassay (e.g., Luminex).

Follow the manufacturer's instructions for the chosen assay.

Generate a standard curve using recombinant cytokine standards to determine the

concentration of cytokines in the samples.

Mandatory Visualization: Signaling Pathways and
Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathway

of 15(R)-PGD2 and a typical experimental workflow.
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15(R)-PGD2 Signaling via CRTH2 Receptor

Cell Membrane

Cytoplasm

15(R)-PGD2

CRTH2 (DP2) Receptor

Binds

Gi/o Protein

Activates

Adenylyl Cyclase

Inhibits

Phospholipase C

Activates

cAMP

Converts ATP to

Cellular Response
(Chemotaxis, Degranulation,

Cytokine Release)

Decreased levels contribute to

PIP2

Hydrolyzes

IP3 DAG

Ca²⁺

Mobilizes from ER

Protein Kinase C

Activates

ERK

Activates

Click to download full resolution via product page

Caption: Signaling pathway of 15(R)-PGD2 via the CRTH2 receptor.
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Experimental Workflow: Chemotaxis Assay

Preparation

Boyden Chamber Assay
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Stain Migrated Cells

Count Cells
(Microscopy)

Analyze and Plot Data
(e.g., EC50 calculation)

Click to download full resolution via product page

Caption: Workflow for a typical Boyden chamber chemotaxis assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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